Lactococcin G-a

antimicrobial peptide engineering bacteriocin potency minimum inhibitory concentration

Lactococcin G-a (LcnG-α) is the 39-residue alpha subunit of the two-peptide (class IIb) bacteriocin lactococcin G, produced by Lactococcus lactis LMG 2081. The holobacteriocin requires non-covalent, synergistic assembly with the 35-residue beta subunit (LcnG-β) at an approximately 1:1 molar ratio to form a transmembrane, potassium-selective pore; neither peptide alone displays significant antibacterial activity.

Molecular Formula
Molecular Weight
Cat. No. B1576263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactococcin G-a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactococcin G-a Procurement: Baseline Identity, Class and Key Physicochemical Parameters for Scientific Sourcing


Lactococcin G-a (LcnG-α) is the 39-residue alpha subunit of the two-peptide (class IIb) bacteriocin lactococcin G, produced by Lactococcus lactis LMG 2081 [1]. The holobacteriocin requires non-covalent, synergistic assembly with the 35-residue beta subunit (LcnG-β) at an approximately 1:1 molar ratio to form a transmembrane, potassium-selective pore; neither peptide alone displays significant antibacterial activity [1][2]. Lactococcin G is a narrow-spectrum antimicrobial peptide that specifically targets strains of Lactococcus lactis, distinguishing it from the broader-spectrum lantibiotic nisin and from the homologous but differentially tropic enterocin 1071 [1][3]. The three-dimensional structures of both peptides have been solved by solution NMR in membrane-mimetic micelle and organic solvent environments, providing a validated structural reference for procurement of synthetic or recombinant material [4].

Why Lactococcin G-a Cannot Be Simply Replaced by Other Class II or Lantibiotic Bacteriocins in Research or Industrial Workflows


Lactococcin G-a is not a standalone antimicrobial; its biological activity is conditionally dependent on precise 1:1 heterodimeric pairing with the cognate LcnG-β peptide [1]. Generic substitution with single-peptide lactococcal bacteriocins (e.g., lactococcin A or B) or even the homologous two-peptide enterocin 1071 fails because lactococcin G forms a potassium-selective pore that selectively collapses the transmembrane electrical potential (ΔΨ) without dissipating the transmembrane pH gradient (ΔpH)—a mechanistic signature not shared by protonophore-like bacteriocins such as lactococcin B or nisin [2][3]. Furthermore, lactococcin G activity depends on the presence of the UppP (BacA) undecaprenyl pyrophosphate phosphatase receptor, a target distinct from the lipid II-binding site exploited by nisin and the mannose-PTS receptor used by lactococcin A [4]. These orthogonal molecular requirements mean that nominally 'similar' bacteriocins are not functionally interchangeable in assays, engineered systems, or biopreservation applications.

Lactococcin G-a vs. Closest Analogs: Quantitative Head-to-Head Evidence for Procurement Decisions


Hybrid Peptide MIC: Lactococcin G β-Subunit Confers a 32-Fold Potency Advantage Over Lactococcin Q β-Peptide in Heterologous Pairing

When the α peptide of lactococcin Q (Qα) was paired with the β peptide of lactococcin G (Gβ), the MIC of the heterologous Qα+Gβ combination was 32 times higher (weaker) than the MIC of the native Qα+Qβ pair, demonstrating that the lactococcin G β-peptide fundamentally governs potency in a cross-system context [1]. This directly establishes that lactococcin G-β (and by extension the G-α/G-β holo-complex) possesses intrinsic activity determinants not functionally replicated by the homologous lactococcin Q β-peptide, which shares sequence similarity but yields quantitatively inferior potency. All four peptide pairs (Gα+Gβ, Qα+Qβ, Gα+Qβ, Qα+Gβ) acted synergistically at a 1:1 molar ratio and exhibited identical antibacterial spectra limited to L. lactis strains, but the MIC values diverged dramatically, isolating the β-peptide as the key potency discriminator [1].

antimicrobial peptide engineering bacteriocin potency minimum inhibitory concentration

Potassium-Selective Pore vs. Protonophore Mechanism: Lactococcin G Spares the Transmembrane pH Gradient Unlike Lactococcin B and Nisin

Lactococcin G dissipates the transmembrane electrical potential (ΔΨ) but has no measurable effect on the transmembrane pH gradient (ΔpH), in contrast to lactococcin B which dissipates both components of the proton motive force (PMF) [1]. Efflux of potassium ions (monitored via ⁸⁶Rb⁺) is observed only above pH 5.0, and the rate of K⁺ efflux increases steeply with rising pH, indicating a defined pH gate for pore activity [1]. The pore conducts monovalent cations (K⁺, Na⁺, Cs⁺, Li⁺) but is impermeable to protons and divalent cations, a selectivity profile not described for other lactococcal bacteriocins such as lactococcin A (which requires the mannose-PTS receptor and dissipates the membrane potential in a voltage-independent, non-selective manner) or nisin (which forms a lipid II-dependent pore with broader permeability) [1]. This cation selectivity results in ATP depletion through futile cycling of potassium ions—extruded K⁺ is re-accumulated via ATP-dependent uptake systems, uncoupling energy metabolism from membrane integrity [1].

mode of action membrane permeabilization ion selectivity proton motive force

Target Strain Specificity: Lactococcin G Is Exclusively Active Against Lactococcus lactis, Whereas Enterocin 1071 Kills Both Lactococci and Enterococci

In a systematic site-directed mutagenesis study that interconverted lactococcin G (Lcn) and enterocin 1071 (Ent) peptide sequences, both wild-type Lcn (Lcn-α+Lcn-β) and, to a lesser extent, Ent (Ent-α+Ent-β) were active against all tested lactococcal strains, but only Ent was active against the tested enterococcal strains [1]. This documents that lactococcin G possesses a genus-level specificity barrier for Lactococcus that enterocin 1071—which shares ~55% sequence identity—does not respect. Notably, the hybrid combination Ent-α+Lcn-β was more potent against lactococcal strains than wild-type Ent-α+Ent-β, yet was completely inactive against enterococcal strains (like Lcn), confirming that the Lcn-β peptide encodes the determinant for lactococcal specificity [1]. A single-residue mutation (P12R) in Ent-α reduced activity >150-fold against enterococcal strains but only ~2-fold against lactococcal strains, further quantifying the discriminatory structural basis of target selectivity [1].

antimicrobial spectrum strain specificity target cell recognition bacteriocin selectivity

Receptor Identity: Lactococcin G Targets UppP (BacA), a Distinct Receptor Not Exploited by Nisin (Lipid II) or Lactococcin A (Mannose-PTS)

Whole-genome sequencing of 12 independently isolated lactococcin G-resistant Lactococcus lactis mutants revealed that all 12 mutants harbored mutations in or near the uppP (bacA) gene, encoding undecaprenyl pyrophosphate phosphatase—an enzyme essential for peptidoglycan synthesis [1]. This receptor target is mechanistically distinct from: (i) lipid II, the docking molecule used by nisin and related lantibiotics; (ii) the mannose phosphotransferase system (man-PTS) components IIC and IID, which serve as the receptor for lactococcin A; and (iii) the as-yet-unidentified receptor for enterocin 1071, which demonstrates different species tropism despite sequence homology to lactococcin G. Nine of the 12 resistant mutants carried stop codons or frameshift mutations in uppP, providing strong genetic evidence that functional UppP is essential for lactococcin G sensitivity [1].

bacteriocin receptor UppP/BacA peptidoglycan synthesis drug target identification

Absolute MIC Values and Immunity Protein Protection: Lactococcin G Exhibits Sub-nanomolar Potency Against Sensitive Lactococcal Strains

Quantitative MIC determination for chemically synthesized lactococcin G (Lcn-α + Lcn-β at 1:1 ratio) against L. lactis MG1363 yields an MIC of 0.15 nM, and against Lactococcus strain LMGT-2077 an MIC of 0.12 nM [1]. For context, enterocin 1071 required 0.5 nM and 4.4 nM against the same strains, respectively, indicating lactococcin G is 3.3- to 37-fold more potent on lactococcal targets [1]. Expression of the cognate lactococcin G immunity protein (LcnGim) conferred 2,200-fold protection (MIC shift from 0.15 to 330 nM) against lactococcin G in L. lactis MG1363, and 14,000-fold protection in strain LMGT-2077, demonstrating that immunity is strain-dependent and must be empirically determined for each target strain in experimental designs [1]. This immunity-based self-protection system is a critical consideration when sourcing lactococcin G for use in lactococcal production strains that may carry endogenous immunity genes.

MIC quantification bacteriocin potency immunity protein self-protection

NMR Structure Validation: Lactococcin G-α Adopts a Defined Helix-Helix Interaction Motif in Membrane-Mimetic Environments That Is Absent in Single-Peptide Lactococcins

The solution NMR structures of LcnG-α (39 residues, PDB 2JPL/2JPJ) and LcnG-β (35 residues) were determined in both DPC micelles and TFE, revealing that LcnG-α possesses an N-terminal α-helix (residues 3–21) containing a GxxxG helix-helix interaction motif (G⁷xxxG¹¹) that mediates specific inter-peptide assembly with the cognate G¹⁸xxxG²² motif in LcnG-β [1]. The C-terminal halves of both peptides are largely unstructured and rich in polar residues, consistent with a structural model in which approximately 20 N-terminal residues from each peptide form a transmembrane parallel helix–helix bundle while the C-termini remain solvent-exposed [1][2]. This structurally validated inter-peptide assembly is absent in single-peptide class IIa bacteriocins (e.g., pediocin-like peptides) that adopt a helix-loop-helix fold stabilized by a disulfide bond, and in lantibiotics (e.g., nisin) that contain post-translationally modified lanthionine rings [1]. The availability of high-resolution NMR structures in membrane-mimetic environments provides a quality-assurance reference for verifying correct folding of synthetic or recombinant LcnG-α material by circular dichroism or NMR.

NMR structure helix-helix interaction GxxxG motif membrane protein mimetic

Lactococcin G-a Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Selective Depletion of Lactococcus lactis in Defined Mixed-Strain Starter Cultures for Cheese Ripening Control

Lactococcin G's exclusive activity against Lactococcus lactis strains [3], combined with its sub-nanomolar potency (MIC 0.12–0.15 nM against sensitive lactococci [6]), enables precision lysis of specific L. lactis starter strains without affecting co-inoculated Streptococcus thermophilus, Lactobacillus, or enterococcal strains. This genus-level specificity is particularly valuable for accelerating cheese ripening through controlled premature lysis of adjunct L. lactis cultures, releasing intracellular enzymes (peptidases, esterases) into the curd matrix. The UppP receptor dependency [5] provides a genetic marker to screen target starter strains for sensitivity prior to application. Notably, broad-spectrum alternatives such as nisin would kill Gram-positive flora indiscriminately, while enterocin 1071 would additionally eliminate enterococcal adjunct cultures [3], making lactococcin G the only tool with the requisite selectivity window for this application.

Pharmacological Tool Compound for Selective Transmembrane Potential (ΔΨ) Dissipation Without pH Gradient Collapse in Bacterial Energetics Research

Lactococcin G is uniquely suited as a molecular probe for studying the individual contributions of ΔΨ and ΔpH to bacterial energy metabolism because it selectively collapses ΔΨ while leaving ΔpH intact [2]. The potassium-specific conductance, with a defined pH gate (efflux observed only above pH 5.0 and rate steeply pH-dependent [2]), allows researchers to titrate ion flux conditions precisely. This contrasts with protonophore-type bacteriocins (lactococcin B, nisin) that collapse both PMF components, and with uncouplers (e.g., CCCP) that lack ion selectivity. When procuring lactococcin G for these electrophysiology and bioenergetics studies, the 1:1 α:β stoichiometry requirement [1] and the availability of validated NMR structures [4] for quality control of synthetic peptides are critical procurement specifications.

Reference Standard for Two-Peptide Bacteriocin Structure-Activity Relationship (SAR) and Protein Engineering Platforms

As the first and best-characterized two-peptide bacteriocin [1][4], lactococcin G serves as the foundational reference system for SAR studies aimed at rational engineering of two-component antimicrobial peptides. The availability of: (i) high-resolution NMR structures of both peptides in membrane-mimetic environments (PDB 2JPL, 2JPJ) [4], (ii) quantitative MIC data for systematic residue-by-residue interconversion with enterocin 1071 [3], (iii) D-amino acid scan data mapping structural tolerance in terminal regions [7], and (iv) a genetically defined receptor (UppP) [5] makes lactococcin G the only class IIb bacteriocin with a complete structure-function-receptor dataset. Procurement of synthetic G-α and G-β peptides for SAR studies should require documentation of correct molecular mass (LcnG-α: 4,346 Da; LcnG-β: 4,110 Da [1]) and retention of the G⁷xxxG¹¹ motif integrity [4].

Resistance Marker Validation and Biosafety Assessment in Bacteriocin-Producing Probiotic Strain Development

The lactococcin G immunity protein (LcnGim) provides a quantifiable, graded self-protection system [6] that can be exploited as a selectable marker in lactococcal strain engineering and as a biosafety assessment tool. The degree of protection conferred by LcnGim is strain-dependent, ranging from 2,200-fold (L. lactis MG1363) to 14,000-fold (Lactococcus LMGT-2077) [6], and cross-protection against enterocin 1071 is only partial (1.6- to 40-fold) [6]. This differential immunity enables tiered selection strategies where lactococcin G pressure can be applied at defined concentrations to enrich for engineered clones while eliminating non-immune background. The UppP receptor mutations confer a separate resistance pathway [5], providing an orthogonal genetic marker for tracking resistance emergence in industrial fermentation settings.

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